![molecular formula C12H21ClFNO2 B2763462 Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride CAS No. 2416218-56-7](/img/structure/B2763462.png)
Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride
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Description
This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The molecular weight of a similar compound, tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, is 212.29 g/mol and its formula is C11H20N2O2 .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a tert-butyl group and a carboxylate group .Scientific Research Applications
Synthesis and Chemical Reactions
- Preparation and Diels‐Alder Reaction: Research has demonstrated the preparation and use of tert-butyl hexahydroindole carboxylate derivatives in Diels‐Alder reactions, highlighting their utility in synthesizing complex organic structures. These compounds serve as precursors for further chemical transformations, showcasing their versatility in organic synthesis A. Padwa, M. Brodney, S. Lynch, 2003.
- Efficient and Scalable Synthesis: An efficient process for the synthesis of tert-butyl hexahydrocyclopenta[c]pyrrole derivatives has been developed, emphasizing its importance as a pharmacophore in various pharmacological activities. This work outlines a cost-effective, high-yielding, and scalable method, making it valuable for commercial applications R. Bahekar et al., 2017.
Applications in Organic Chemistry
- Synthesis of Piperidine Derivatives: Studies have explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, highlighting the compound's role in generating structurally diverse heterocycles. This research contributes to the development of new synthetic routes for complex molecules A. I. Moskalenko, V. Boev, 2014.
- Palladium-Catalyzed Reactions: Research into palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water has shown the synthesis of polysubstituted aminopyrroles and bicyclic analogues. This demonstrates the compound's utility in facilitating complex multicomponent reactions for the synthesis of heterocyclic structures Guanyinsheng Qiu et al., 2017.
properties
IUPAC Name |
tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO2.ClH/c1-10(2,3)16-9(15)11-5-4-6-12(11,13)8-14-7-11;/h14H,4-8H2,1-3H3;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOBBZZWQBDOBE-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC1(CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12CCC[C@]1(CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride |
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